![molecular formula C24H20ClFN4O2S3 B2498083 3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422299-19-2](/img/structure/B2498083.png)
3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of thiazolopyrimidines, known for their diverse biological activities. The structural uniqueness of this compound lies in its incorporation of both thiazolo[4,5-d]pyrimidin-7-one framework and specific substituents that contribute to its potential biological activities.
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives often involves the reaction of appropriate precursors under conditions that facilitate the closure of the thiazolopyrimidine ring. For instance, derivatives similar to our compound of interest have been synthesized by reacting substituted aldehydes with thiazolopyrimidinone precursors in the presence of anhydrous sodium acetate and glacial acetic acid (Selvam et al., 2012).
科学的研究の応用
Transparent Aromatic Polyimides
Transparent aromatic polyimides, derived from compounds related to 3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one, have been developed. These polyimides exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, making them suitable for applications in high-performance optical materials (Tapaswi et al., 2015).
Antibacterial Agents
New heterocyclic compounds containing a sulfonamido moiety, which are structurally similar to the specified compound, have been synthesized for potential use as antibacterial agents. These compounds have shown significant antibacterial activity in initial tests, highlighting their potential in medical applications (Azab et al., 2013).
Antitumor and Antibacterial Agents
Novel pyrrolo[2,3-d]pyrimidines, analogous to the given compound, have been synthesized as potential inhibitors of thymidylate synthase (TS). These compounds show promise as antitumor and/or antibacterial agents, indicating a potential role in cancer and infectious disease treatments (Gangjee et al., 1996).
Anti-inflammatory and Antinociceptive Activity
Thiazolo[3,2-a]pyrimidine derivatives, structurally related to the given compound, have been designed and synthesized. These compounds demonstrate significant anti-inflammatory and antinociceptive activities, indicating their potential use in pain management and inflammation control (Alam et al., 2010).
Cytotoxic Activity in Cancer Research
Derivatives of 4-thiopyrimidine, similar to the specified compound, have been synthesized and evaluated for cytotoxic activity against various cancer cell lines. These compounds have potential applications in cancer research, particularly in studying the effects on Human umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa and K562 (Stolarczyk et al., 2018).
Novel Anticancer Agents
Pyridine-thiazole hybrid molecules, structurally related to the given compound, have been synthesized and shown high antiproliferative activity against various tumor cell lines. These findings suggest their potential as novel anticancer agents (Ivasechko et al., 2022).
特性
IUPAC Name |
3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O2S3/c1-14-12-17(8-9-18(14)25)29-21-20(35-24(29)33)22(32)30(16-6-4-15(26)5-7-16)23(27-21)34-13-19(31)28-10-2-3-11-28/h4-9,12H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISCYDVTFPQEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)N4CCCC4)C5=CC=C(C=C5)F)SC2=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


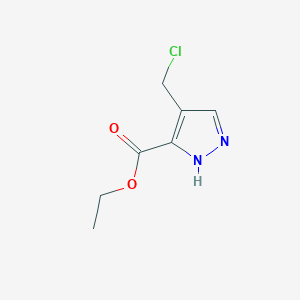
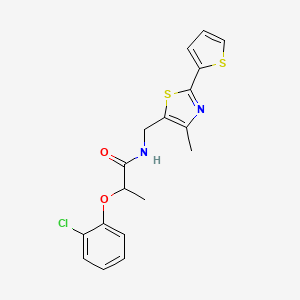
![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)
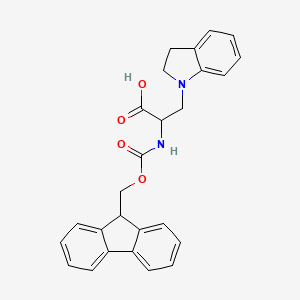
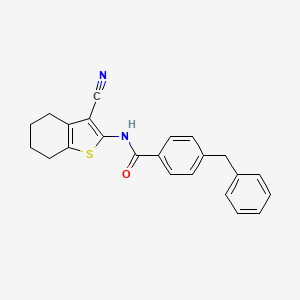

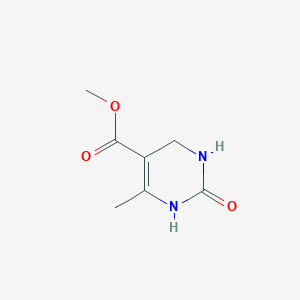
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)

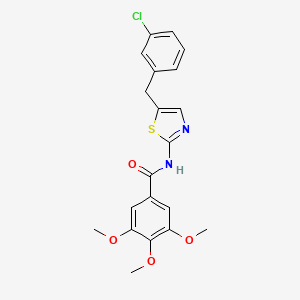
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)